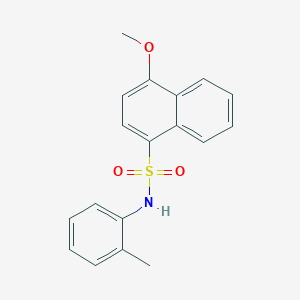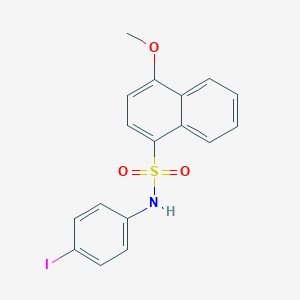
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, also known as IMS or NSC 658497, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields including cancer research, drug development, and molecular biology. IMS is a sulfonamide derivative that contains both an iodine and a methoxy group, making it a valuable tool for studying the structure and function of biological systems.
Wirkmechanismus
The mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed. This may be an important mechanism by which N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide inhibits the growth of cancer cells. N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has also been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes and pathways. However, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can also be toxic to cells at high concentrations, which may limit its usefulness in certain experiments. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide, including the development of new N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide derivatives with improved potency and specificity for certain enzymes and pathways. Additionally, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide may be useful in combination with other drugs or therapies for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide and its potential applications in various fields of research.
Synthesemethoden
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-iodoaniline with 4-methoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been extensively studied for its potential applications in cancer research. In particular, N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This makes N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3S/c1-22-16-10-11-17(15-5-3-2-4-14(15)16)23(20,21)19-13-8-6-12(18)7-9-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLRSMHLXYAYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methoxynaphthalene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


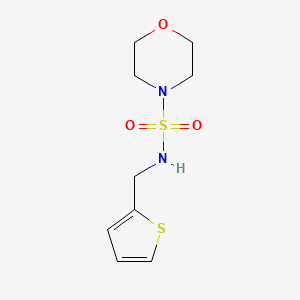
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B7546628.png)
![2-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7546632.png)
![(1R,2S,3R,4S)-3-[(3-chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7546635.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7546637.png)
![[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B7546642.png)
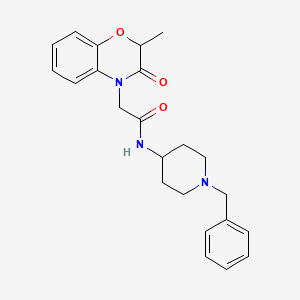
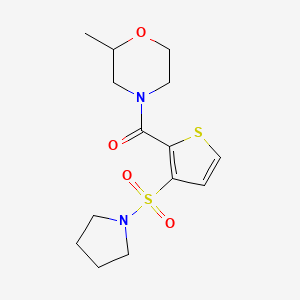
![2,2-dimethyl-N-[4-(1-naphthalen-2-ylethylamino)-4-oxobutyl]propanamide](/img/structure/B7546669.png)

